molecular formula C14H11F3N2O2 B2869751 Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate CAS No. 338393-28-5

Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate

Cat. No. B2869751
CAS RN: 338393-28-5
M. Wt: 296.249
InChI Key: RDSNQEHOAXHYIR-UHFFFAOYSA-N
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Description

“Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate” is a chemical compound with the molecular formula C14H11F3N2O2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenecarboxylate group attached to a pyridinyl group with a trifluoromethyl group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 296.24 . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Catalytic Applications

One significant area of research involving similar compounds is in catalysis, particularly in the hydrogenation of ketones. For instance, the ligand 2-(aminomethyl)pyridine (ampy) has been shown to activate ruthenium complexes for catalytic hydrogenation of ketones, with the study preparing well-defined catalysts to elucidate the role of the pyridyl group (Hadžović et al., 2007). This research demonstrates the potential of pyridyl-amino ligands in enhancing catalytic processes, offering insights into the mechanistic aspects of such reactions.

Synthetic Applications

In the realm of organic synthesis, the compound and its derivatives have been employed in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, showcasing a method for creating functionalized molecules through the reaction of methyl 2-amino-3-hydroxybenzoate with corresponding acid chlorides or ortho acetals (Goldstein & Dambek, 1990). This highlights the versatility of pyridyl-amino and related compounds in facilitating the synthesis of heterocyclic structures, a key aspect of medicinal chemistry and material science.

Material Science Applications

Another application of related chemistry is in the development of novel materials with specific electronic or photophysical properties. For example, the structural characterization of metal complexes containing pyridine derivatives shows the potential for these compounds in creating materials with unique electronic properties, which could be utilized in a range of technological applications (Sousa et al., 2001).

Environmental and Industrial Applications

Research also extends into environmental and industrial applications, such as in corrosion inhibition. A study on the corrosion inhibition of a Schiff base derivative with pyridine rings on mild steel in acidic media illustrates the utility of pyridyl-containing compounds in protecting industrial materials from corrosive environments, which is crucial for prolonging the lifespan of metal structures (Ji et al., 2016).

properties

IUPAC Name

methyl 2-[[2-(trifluoromethyl)pyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-21-13(20)10-4-2-3-5-11(10)19-9-6-7-18-12(8-9)14(15,16)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNQEHOAXHYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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